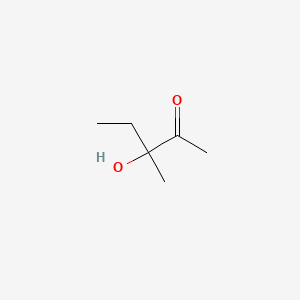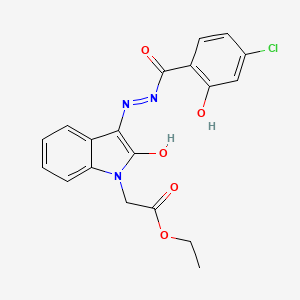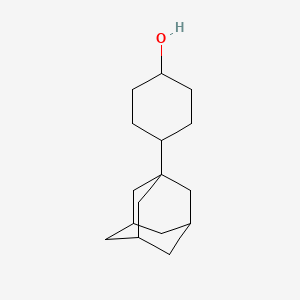![molecular formula C27H29N3O2S2 B12012282 (5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 623936-33-4](/img/structure/B12012282.png)
(5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing a thiazolidine ring.
- Its chemical formula is C26H27N3O2S.
- The (5Z)-configuration indicates the geometry around the central double bond.
- The compound features a pyrazole ring, a thiazolidinone ring, and a phenyl group.
- It exhibits interesting biological properties, making it relevant for further exploration.
Preparation Methods
- Synthetic routes involve the assembly of its constituent parts. One method starts from 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides.
- An Eschenmoser coupling reaction plays a key role in forming the (Z)-configuration. This method is scalable and yields the compound in good quantities .
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: It may be oxidized to form a sulfone or sulfoxide.
Reduction: Reduction of the thiazolidinone ring could yield a tetrahydro derivative.
Substitution: The phenyl group can undergo substitution reactions.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaOH).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent due to its kinase inhibitory activity.
Chemistry: Explore its reactivity in various transformations.
Biology: Study its effects on cellular processes.
Industry: Assess its use in materials science or drug development.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Investigate its binding to enzymes, receptors, or other biomolecules.
- Pathways affected may include cell signaling, apoptosis, or metabolism.
Comparison with Similar Compounds
- Compare it with structurally related thiazolidinones.
- Highlight its unique features, such as the pyrazole ring.
- Similar compounds include other thiazolidinones and pyrazole derivatives.
Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential.
Properties
CAS No. |
623936-33-4 |
|---|---|
Molecular Formula |
C27H29N3O2S2 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O2S2/c1-5-14-29-26(31)24(34-27(29)33)15-20-16-30(21-10-7-6-8-11-21)28-25(20)22-12-9-13-23(19(22)4)32-17-18(2)3/h6-13,15-16,18H,5,14,17H2,1-4H3/b24-15- |
InChI Key |
YQSGIMAJFZYJLA-IWIPYMOSSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C(=CC=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CN(N=C2C3=C(C(=CC=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012202.png)

![4-[(E)-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12012223.png)
![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate](/img/structure/B12012227.png)
![Ethyl 6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12012231.png)
![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12012233.png)

![N,N-bis(2-chloroethyl)-4-{(E)-[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinylidene]methyl}aniline](/img/structure/B12012251.png)
![5-(3-isopropoxyphenyl)-4-{[(E)-1-naphthylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12012259.png)



![2-cyano-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12012288.png)

